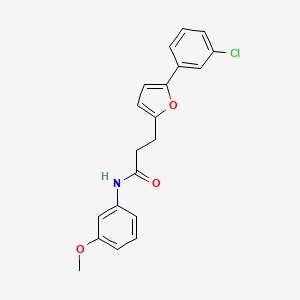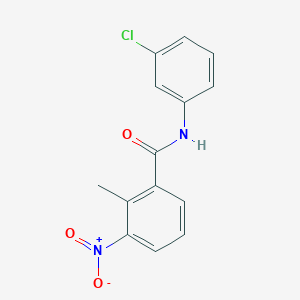
Bis(2,6-diethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,6-diethylphenyl)methanone is an organic compound with the molecular formula C21H26O and a molecular weight of 294.44 g/mol . It is a ketone derivative, characterized by the presence of two 2,6-diethylphenyl groups attached to a central carbonyl group. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,6-diethylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,6-diethylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,6-diethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Bis(2,6-diethylphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis(2,6-diethylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo electrophilic aromatic substitution reactions, which allow it to interact with various biological molecules. The central carbonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,4-dimethylphenyl)methanone
- Bis(2,6-dimethylphenyl)methanone
- Bis(2,6-diisopropylphenyl)methanone
Uniqueness
Bis(2,6-diethylphenyl)methanone is unique due to the presence of ethyl groups at the 2,6-positions of the phenyl rings. This structural feature influences its chemical reactivity and physical properties, making it distinct from other similar compounds. The ethyl groups provide steric hindrance, affecting the compound’s ability to undergo certain reactions and interact with other molecules .
Propiedades
Número CAS |
22679-46-5 |
|---|---|
Fórmula molecular |
C21H26O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
bis(2,6-diethylphenyl)methanone |
InChI |
InChI=1S/C21H26O/c1-5-15-11-9-12-16(6-2)19(15)21(22)20-17(7-3)13-10-14-18(20)8-4/h9-14H,5-8H2,1-4H3 |
Clave InChI |
UCYGAFUMWXFAJO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)C(=O)C2=C(C=CC=C2CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)



![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)

![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)






